molecular formula C19H22N2O5S B7571524 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Cat. No. B7571524
M. Wt: 390.5 g/mol
InChI Key: KKGMUMNKXWMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide, and there are currently limited treatment options available. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid works by targeting the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid selectively blocks AT2R, which leads to the activation of the opioid system and the release of endogenous opioids. This results in pain relief without the side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development and maintenance of neuropathic pain. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has also been shown to reduce the expression of ion channels that are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it has a well-defined mechanism of action. This makes it easier to design experiments and interpret the results. Another advantage is that 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation of using 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is that it is a small molecule drug candidate, which may limit its effectiveness in treating certain types of neuropathic pain.

Future Directions

There are several future directions for the research and development of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of focus is the optimization of the drug's pharmacokinetic properties. This could involve the development of new formulations or the use of drug delivery systems to enhance the drug's bioavailability and efficacy. Another area of focus is the identification of biomarkers that can be used to predict patient response to 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. This could help to personalize treatment and improve patient outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in human patients.

Synthesis Methods

The synthesis of 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-ethyl-3-hydroxybenzoic acid with 4-(2-methylpropanoylamino)aniline and sulfur trioxide. The resulting product is then treated with ammonia and sodium hydroxide to form the sulfonamide group. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied in preclinical models of neuropathic pain. In animal models, 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to reduce pain behavior and improve sensory function. 4-Ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has also been shown to have a long-lasting effect on pain relief, which is important for the treatment of chronic pain conditions.

properties

IUPAC Name

4-ethyl-3-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-13-5-6-14(19(23)24)11-17(13)27(25,26)21-16-9-7-15(8-10-16)20-18(22)12(2)3/h5-12,21H,4H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGMUMNKXWMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.